

3-(3-Methylisoxazol-5-yl)propan-1-ol synonyms and IUPAC name

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Compound of Interest

Compound Name: 3-(3-Methylisoxazol-5-yl)propan-1-ol

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An In-Depth Technical Guide to **3-(3-Methylisoxazol-5-yl)propan-1-ol** for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of **3-(3-Methylisoxazol-5-yl)propan-1-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical identity, including its IUPAC name and known synonyms, and present its physicochemical properties in a clear, comparative format. Furthermore, this guide will explore plausible synthetic pathways based on established isoxazole chemistry, offering mechanistic insights relevant to its formation. The core of this whitepaper focuses on the functional importance of the 3-methylisoxazole moiety as a key pharmacophore and structural building block in the design of novel therapeutics, particularly in the realm of neuroscience.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. **3-(3-Methylisoxazol-5-yl)propan-1-ol** is a disubstituted isoxazole, featuring a methyl group at the 3-position and a propanol linker at the 5-position of the heterocyclic ring.

Nomenclature and Identifiers

- IUPAC Name:** The systematically generated and preferred IUPAC name for this compound is 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol[1].

- CAS Number: The Chemical Abstracts Service registry number, a unique identifier, is 105658-49-9[1][2].
- Synonyms: This compound is known by several alternative names in literature and commercial listings. Recognizing these is crucial for comprehensive database searches. Common synonyms include:
 - 3-(3-methylisoxazol-5-yl)propan-1-ol[1][3]
 - 3-Methyl-5-isoxazolepropanol[1]
 - 3-(3-Methyl-5-isoxazolyl)-1-propanol[1]
 - 3-(3-Methylisoxazol-5-yl)propyl alcohol[1]

Physicochemical Data

A summary of the key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to biological assays.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	PubChem[1], CymitQuimica[3]
Molecular Weight	141.17 g/mol	PubChem[1], CymitQuimica[3]
Physical Form	Liquid	CymitQuimica[3]
InChIKey	WLKCJYLGRDETLU-UHFFFAOYSA-N	PubChem[1], CymitQuimica[3]
XLogP3 (Computed)	0.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

Synthesis and Mechanistic Considerations

While a specific, published, step-by-step synthesis for **3-(3-Methylisoxazol-5-yl)propan-1-ol** is not readily available, its structure lends itself to established methodologies for the formation of 3,5-disubstituted isoxazoles. The most authoritative and regioselective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

Proposed Retrosynthetic Analysis & Forward Synthesis

The key to forming the isoxazole ring is the [3+2] cycloaddition reaction. The disconnection of the isoxazole ring suggests a nitrile oxide (derived from an oxime) and an alkyne as the primary synthons.

Retrosynthetic Logic:

- The target alcohol can be formed from a precursor alkyne, pent-4-yn-1-ol.
- The 3-methylisoxazole ring can be constructed from acetonitrile oxide, which is generated *in situ* from the dehydration of acetaldoxime.

Generalized Forward Synthesis Protocol:

- Preparation of Acetonitrile Oxide (Intermediate): To a stirred solution of acetaldoxime, a dehydrating agent/halogenating agent combination (e.g., N-Chlorosuccinimide followed by a non-nucleophilic base like triethylamine) is added slowly at a controlled temperature (typically 0 °C to room temperature). This generates the highly reactive acetonitrile oxide intermediate *in situ*.
- 1,3-Dipolar Cycloaddition: The alkyne, pent-4-yn-1-ol, is introduced to the reaction mixture containing the freshly generated acetonitrile oxide. The mixture is stirred, often at room temperature or with gentle heating, for several hours until analysis (e.g., by TLC) indicates the consumption of the starting materials.
- Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

- Final Purification: The crude product is then purified using column chromatography on silica gel to yield the pure **3-(3-Methylisoxazol-5-yl)propan-1-ol**.

This method is highly favored because it is generally high-yielding and, crucially, regioselective, avoiding the formation of positional isomers that can plague other isoxazole synthesis methods[4].

Synthesis Workflow Diagram

```
// Nodes acetaldoxime [label="Acetaldoxime"]; pentynol [label="Pent-4-yn-1-ol"]; ncs [label="NCS / Et3N", shape=ellipse, fillcolor="#FFFFFF"]; cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3-(3-Methylisoxazol-5-yl)propan-1-ol", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Acetonitrile Oxide\n(In situ)", style="filled,dashed", fillcolor="#FBBC05"];  
  
// Edges acetaldoxime -> ncs [arrowhead=none]; ncs -> intermediate [label="Dehydration"]; intermediate -> cycloaddition; pentynol -> cycloaddition; cycloaddition -> product [label="Regioselective\nRing Formation"];  
  
// Ranks {rank=same; acetaldoxime; pentynol; }
```

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References

- 1. 3-(3-Methylisoxazol-5-yl)propan-1-ol | C7H11NO2 | CID 10011992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 105658-49-9|3-(3-Methylisoxazol-5-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. 3-(3-Methylisoxazol-5-yl)propan-1-ol | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]

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